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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Methylpyrimidine-5-carbaldehyde (CAS No: 90905-33-2), a key heterocyclic building block in

medicinal and agricultural chemistry. In the absence of a complete, publicly available

experimental dataset, this document synthesizes predicted spectroscopic data with established

principles of structural elucidation. It serves as an in-depth reference for researchers, scientists,

and drug development professionals, offering detailed interpretations of expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore,

this guide outlines robust, field-proven protocols for acquiring high-quality spectroscopic data

for this and structurally related compounds.

Introduction: The Significance of 2-
Methylpyrimidine-5-carbaldehyde
2-Methylpyrimidine-5-carbaldehyde is a substituted pyrimidine, a class of heterocyclic

compounds of immense biological importance. Pyrimidine derivatives are core scaffolds in

numerous pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory,

analgesic, antimicrobial, and anticancer properties[1][2]. The aldehyde functional group at the

5-position makes this molecule a versatile intermediate for the synthesis of more complex
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molecular architectures through reactions such as condensations, Wittig reactions, and

reductive aminations. Its structural congeners, various pyrimidine-5-carbaldehyde derivatives,

are actively investigated as key intermediates in the development of novel therapeutics,

including kinase inhibitors for neurodegenerative diseases and bone anabolic agents.

Understanding the precise spectroscopic signature of 2-Methylpyrimidine-5-carbaldehyde is

therefore fundamental for reaction monitoring, quality control, and the unambiguous

characterization of its downstream products in drug discovery and development pipelines.

Molecular Structure and Predicted Spectroscopic
Summary
The structural attributes of 2-Methylpyrimidine-5-carbaldehyde are directly correlated to its

spectroscopic output. The molecule consists of a pyrimidine ring substituted with a methyl

group at the 2-position and a formyl (aldehyde) group at the 5-position.

Property Value Source

Molecular Formula C₆H₆N₂O --INVALID-LINK--

Molecular Weight 122.13 g/mol --INVALID-LINK--

Physical Form Solid --INVALID-LINK--

Melting Point 68-69 °C --INVALID-LINK--

Below is a summary of the predicted key spectroscopic data, which will be elaborated upon in

the subsequent sections.
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Technique Key Predicted Data

¹H NMR

Aldehyde proton (CHO) ~9.9-10.1 ppm;

Pyrimidine protons (H-4, H-6) ~9.0-9.2 ppm;

Methyl protons (CH₃) ~2.7-2.9 ppm.

¹³C NMR

Carbonyl carbon (C=O) ~190-195 ppm;

Pyrimidine carbons (C-2, C-4, C-6) ~155-170

ppm; Pyrimidine carbon (C-5) ~130-135 ppm;

Methyl carbon (CH₃) ~20-25 ppm.

IR (Infrared)

C=O stretch ~1700-1720 cm⁻¹; C-H (aldehyde)

stretch ~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹;

Aromatic C=N/C=C stretches ~1550-1600 cm⁻¹.

MS (Mass Spec.)
Molecular Ion [M]⁺• at m/z = 122; Key fragment

from loss of CO at m/z = 94.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Methylpyrimidine-5-carbaldehyde, both ¹H and ¹³C NMR are

indispensable for structural confirmation.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Methylpyrimidine-5-carbaldehyde in a solvent like

CDCl₃ is expected to show three distinct signals corresponding to the three types of protons in

the molecule.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

9.9 - 10.1 Singlet (s) 1H CHO

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the oxygen

and the

anisotropic effect

of the carbonyl

group.

9.0 - 9.2 Singlet (s) 2H H-4, H-6

Protons on the

electron-deficient

pyrimidine ring

are significantly

deshielded. Due

to the symmetry

plane through

the C2-C5 axis,

H-4 and H-6 are

chemically

equivalent.

2.7 - 2.9 Singlet (s) 3H CH₃

The methyl

protons are

attached to the

pyrimidine ring,

resulting in a

downfield shift

compared to a

typical aliphatic

methyl group.
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Causality Behind Predictions: The chemical shifts are predicted based on the electronic

environment. The pyrimidine ring is electron-withdrawing, causing the attached protons (H-4,

H-6) to resonate at a high chemical shift. The aldehyde proton is even further downfield due to

the strong deshielding effect of the carbonyl group. The methyl group is also influenced by the

aromatic ring system. The absence of adjacent protons for each group leads to the prediction

of singlet multiplicities for all signals.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to

the five unique carbon environments in the molecule.

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

190 - 195 C=O

The carbonyl carbon of an

aldehyde is characteristically

found in this highly deshielded

region.

165 - 170 C-2

The carbon atom situated

between two nitrogen atoms in

the pyrimidine ring is expected

to be significantly deshielded.

155 - 160 C-4, C-6

These equivalent carbons are

adjacent to nitrogen atoms and

are part of the aromatic

system, leading to a downfield

chemical shift.

130 - 135 C-5

This carbon is attached to the

aldehyde group and is part of

the pyrimidine ring.

20 - 25 CH₃

The methyl carbon is in a

typical range for a methyl

group attached to an aromatic

system.
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Expert Insight: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer)

would be invaluable in confirming these assignments. A DEPT-135 experiment would show

positive signals for the CH and CH₃ carbons, and no signal for the quaternary carbons (C-2, C-

5) and the carbonyl carbon. A DEPT-90 experiment would only show signals for the CH

carbons (C-4, C-6).

Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous

structural confirmation.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Methylpyrimidine-5-carbaldehyde.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry NMR tube.

Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at

0.00 ppm.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution and peak shape.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Set an appropriate spectral width (e.g., -2 to 12 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.

Set a wider spectral width (e.g., 0 to 220 ppm).

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Optionally, run DEPT-90 and DEPT-135 experiments to aid in peak assignment.
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Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Transfer to NMR Tube Lock & Shim

Acquire ¹H Spectrum

Acquire ¹³C/DEPT Spectra

Fourier Transform Phase & Baseline Correction Integrate & Calibrate Final Spectrum Analysis

Start

Clean ATR Crystal

Record Background Spectrum

Place Sample on Crystal

Apply Pressure

Acquire Sample Spectrum

Analyze Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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